molecular formula C14H16N4O2 B11845607 3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one CAS No. 91029-02-6

3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one

Cat. No.: B11845607
CAS No.: 91029-02-6
M. Wt: 272.30 g/mol
InChI Key: GKTCGBNRRYGKBC-UHFFFAOYSA-N
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Description

3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrrolidinone moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the quinazolinone intermediate.

    Methylation: The final step involves the methylation of the quinazolinone derivative using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the pyrrolidinone moiety and has different biological activities.

    3-Methyl-2-aminopyrrolidin-4-one: Lacks the quinazolinone core and has distinct chemical properties.

Uniqueness

3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one is unique due to its combined structural features, which confer specific chemical reactivity and biological activity

Properties

CAS No.

91029-02-6

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

3-methyl-2-[(2-oxopyrrolidin-1-yl)methylamino]quinazolin-4-one

InChI

InChI=1S/C14H16N4O2/c1-17-13(20)10-5-2-3-6-11(10)16-14(17)15-9-18-8-4-7-12(18)19/h2-3,5-6H,4,7-9H2,1H3,(H,15,16)

InChI Key

GKTCGBNRRYGKBC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1NCN3CCCC3=O

Origin of Product

United States

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